molecular formula C28H29NO6 B11222991 Methyl 4-((6,7-dimethoxy-2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((6,7-dimethoxy-2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11222991
M. Wt: 475.5 g/mol
InChI Key: CGVXUUICMCZASG-UHFFFAOYSA-N
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Description

Methyl 4-((6,7-dimethoxy-2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((6,7-dimethoxy-2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the isoquinoline core, followed by the introduction of the methoxy and methylbenzoyl groups. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((6,7-dimethoxy-2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.

    Substitution: The methoxy and methylbenzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 4-((6,7-dimethoxy-2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((6,7-dimethoxy-2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives with methoxy and benzoyl groups, such as:

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 3-Methylbenzoyl-1,2,3,4-tetrahydroisoquinoline
  • Methyl 4-methoxybenzoate

Uniqueness

Methyl 4-((6,7-dimethoxy-2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H29NO6

Molecular Weight

475.5 g/mol

IUPAC Name

methyl 4-[[6,7-dimethoxy-2-(3-methylbenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C28H29NO6/c1-18-6-5-7-21(14-18)27(30)29-13-12-20-15-25(32-2)26(33-3)16-23(20)24(29)17-35-22-10-8-19(9-11-22)28(31)34-4/h5-11,14-16,24H,12-13,17H2,1-4H3

InChI Key

CGVXUUICMCZASG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC

Origin of Product

United States

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